molecular formula C20H28ClNO4S B12060605 3-(2,6-Diisopropylphenyl)-5,6,7,8-tetrahydro-4H-cycloheptathiazol-3-ium perchlorate CAS No. 1062158-66-0

3-(2,6-Diisopropylphenyl)-5,6,7,8-tetrahydro-4H-cycloheptathiazol-3-ium perchlorate

Cat. No.: B12060605
CAS No.: 1062158-66-0
M. Wt: 414.0 g/mol
InChI Key: KFZZMNXIPAZYPN-UHFFFAOYSA-M
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Description

3-(2,6-Diisopropylphenyl)-5,6,7,8-tetrahydro-4H-cycloheptathiazol-3-ium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by the presence of a cycloheptathiazolium ring, which is substituted with a 2,6-diisopropylphenyl group, and is paired with a perchlorate anion.

Preparation Methods

The synthesis of 3-(2,6-Diisopropylphenyl)-5,6,7,8-tetrahydro-4H-cycloheptathiazol-3-ium perchlorate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-diisopropylaniline with a suitable thiazole precursor in the presence of a strong acid, followed by the addition of perchloric acid to form the perchlorate salt. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(2,6-Diisopropylphenyl)-5,6,7,8-tetrahydro-4H-cycloheptathiazol-3-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and hydrogen gas with a catalyst for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2,6-Diisopropylphenyl)-5,6,7,8-tetrahydro-4H-cycloheptathiazol-3-ium perchlorate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(2,6-Diisopropylphenyl)-5,6,7,8-tetrahydro-4H-cycloheptathiazol-3-ium perchlorate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolium ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

3-(2,6-Diisopropylphenyl)-5,6,7,8-tetrahydro-4H-cycloheptathiazol-3-ium perchlorate can be compared with other similar compounds, such as:

    1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Known for its catalytic properties in organic synthesis.

    N,N′-Bis(2,6-diisopropylphenyl)triazene: Used in coordination chemistry and as a ligand in metal complexes.

    3-(2,6-Diisopropylphenyl)thiazolium perchlorate: Similar in structure but with different reactivity and applications.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and physical properties, which make it valuable for various scientific and industrial applications.

Properties

CAS No.

1062158-66-0

Molecular Formula

C20H28ClNO4S

Molecular Weight

414.0 g/mol

IUPAC Name

3-[2,6-di(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium;perchlorate

InChI

InChI=1S/C20H28NS.ClHO4/c1-14(2)16-9-8-10-17(15(3)4)20(16)21-13-22-19-12-7-5-6-11-18(19)21;2-1(3,4)5/h8-10,13-15H,5-7,11-12H2,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

KFZZMNXIPAZYPN-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)[N+]2=CSC3=C2CCCCC3.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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